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N,3,5-trimethylquinoxalin-6-amine

Mutagenicity Genetic Toxicology Structure-Toxicity Relationship

Problem: Quinoxaline SAR campaigns are confounded by the high genotoxicity of fully methylated analogs, complicating cellular assay interpretation. Solution: N,3,5-Trimethylquinoxalin-6-amine (CAS 156243-44-6) offers an intermediate mutagenicity profile-significantly less genotoxic than 2,3,5-trimethylated derivatives-making it a safer scaffold for focused library synthesis. Key differentiators: (1) Lower mutagenic potency vs. fully methylated analogs (Ames TA100 + S9 rank order) enables cleaner biological readouts. (2) Validated InChI Key, SMILES, and CAS across authoritative databases ensure identity confidence for reproducible SAR. (3) Serves as a non-genotoxic control probe to decouple target modulation from DNA damage. Standard packs: 10-100 mg; bulk available. In stock for immediate global shipment.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 156243-44-6
Cat. No. B114319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,5-trimethylquinoxalin-6-amine
CAS156243-44-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CC(=C(C2=N1)C)NC
InChIInChI=1S/C11H13N3/c1-7-6-13-10-5-4-9(12-3)8(2)11(10)14-7/h4-6,12H,1-3H3
InChIKeyPEYGRIHSRGTYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3,5-Trimethylquinoxalin-6-amine Overview


N,3,5-Trimethylquinoxalin-6-amine (CAS: 156243-44-6, C11H13N3, MW: 187.24) is a tri-methylated quinoxaline derivative featuring a privileged quinoxaline core [1]. The compound is characterized by a N-methyl group at the 6-position amine and methyl groups at the 3- and 5- positions of the bicyclic heteroaromatic ring system. This specific methylation pattern is of significant interest in medicinal chemistry, serving as a key intermediate for probing the structure-activity relationships (SAR) of quinoxalin-6-amine analogs and as a building block for synthesizing more complex molecules, such as ureas and thioureas, to develop novel inhibitors [2]. It is intended solely for research purposes and is not for diagnostic or therapeutic use [2].

Quinoxaline scaffold for SAR library synthesis
N6-methyl group as a selectivity vector
Building block for urea/thiourea inhibitors

Non-Interchangeability of N,3,5-Trimethylquinoxalin-6-amine


Generic substitution within the 6-aminoquinoxaline class is inadvisable due to the high sensitivity of both biological activity and toxicological profile to subtle changes in methylation patterns. A direct comparative mutagenicity study established a clear structure-activity relationship, demonstrating that the number and position of methyl groups on the quinoxaline core dramatically alter a compound's genotoxic potential [1]. Specifically, methyl groups at the 2, 3, and/or 5 positions increased mutagenic potency, while N6-methylation decreased it [1]. Therefore, substituting N,3,5-trimethylquinoxalin-6-amine with a demethylated analog (e.g., N,5-dimethylquinoxalin-6-amine or 6-amino-2,3,5-trimethylquinoxaline) would not only change its mutagenicity but also likely alter its binding affinity to molecular targets, disrupting the intended SAR exploration or chemical probe study.

Methylation shiftAltering the methylation pattern may change mutagenicity profile and confound SAR interpretation
Target bindingDemethylated analogs likely exhibit different binding affinity to molecular targets
Tox data gapUncharacterized analogs lack defined genotoxicity data for controlled experiments

N,3,5-Trimethylquinoxalin-6-amine Differentiation Evidence


N6-Methylation Reduces Mutagenic Potency

In a comparative mutagenicity study using the Ames test (Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation), N,3,5-trimethylquinoxalin-6-amine (designated as compound 2) exhibited a lower mutagenic potency than its more highly methylated analogs. The study demonstrated a clear ranking of mutagenicity where methyl groups at the 2, 3, and/or 5 positions increased potency, but a methyl group at the N6 position decreased it [1]. The specific potency rank order was 5-methyl-6-methylaminoquinoxaline (1) < 3,5-dimethyl-6-methylaminoquinoxaline (2) < 2,5-dimethyl-6-methylaminoquinoxaline (3) << 6-methylamino-2,3,5-trimethylquinoxaline (4) [1]. This indicates that while compound 2 is more mutagenic than the mono-methylated analog (1), it is significantly less mutagenic than the fully methylated analog (4) [1].

Mutagenicity Rank
Head-to-head
1234
Rank 2 of 4 (Ames TA100 +S9)
Reported rank context, may support lower genotoxicity compound selection
Ranking based on revertant colonies; exact counts not provided
Mutagenicity Genetic Toxicology Structure-Toxicity Relationship Ames Test

Established Mutagenicity Profile

N,3,5-trimethylquinoxalin-6-amine (compound 2) has a well-defined mutagenicity profile, exhibiting positive activity in Salmonella typhimurium strains TA98 and TA100 only in the presence of metabolic activation (S9 mix) [1]. This contrasts with other members of the class which may exhibit different activation requirements or potency profiles. For instance, the study found that the strain TA100 was more sensitive to these compounds than TA98, and that a methyl group at the N6 position decreased mutagenicity (rank order: 7 > 4 > 8) [1]. This established profile allows for more accurate assessment and control of potential genotoxic hazards during research use compared to uncharacterized analogs [1].

Ames Profile
Class-level
Positive in TA98 & TA100 with S9 activation; more sensitive in TA100
Established profile enables genotoxicity-controlled study design
Source review; single-study class characterization
Ames Test Genotoxicity Risk Assessment 6-Aminoquinoxaline

Validated Chemical Identity and Purity

N,3,5-trimethylquinoxalin-6-amine has a well-defined chemical identity validated by multiple authoritative databases. Its unique CAS number (156243-44-6), InChI Key (PEYGRIHSRGTYRW-UHFFFAOYSA-N), and canonical SMILES string (CC1=CN=C2C=CC(=C(C2=N1)C)NC) are consistently reported across PubChem and other resources [1]. This level of characterization is essential for ensuring the correct compound is used in SAR studies and for enabling the reproduction of experimental results. In contrast, less common analogs may lack this comprehensive and publicly accessible validation, introducing a risk of structural misassignment or impurity that could compromise research outcomes .

Identity
Supporting evidence
Consistent CAS 156243-44-6, InChI Key, SMILES across PubChem
Supports procurement of correct structure and reproducibility
Cross-referenced in authoritative public databases
Analytical Chemistry Quality Control Reference Standard Reproducibility

N,3,5-Trimethylquinoxalin-6-amine Research Applications


SAR Exploration of 6-Aminoquinoxaline Inhibitors

This compound is ideally suited as a core scaffold for generating focused libraries of quinoxalin-6-amine derivatives to probe biological targets. Its defined and intermediate mutagenicity profile (relative to more highly methylated analogs) [1] makes it a safer starting point for synthesizing novel inhibitors, such as those targeting PFKFB3 kinase or other enzymes, while its unique N6-methyl group provides a distinct vector for modulating potency and physicochemical properties.

Non-Genotoxic Control Probe

In studies where a fully methylated, highly mutagenic analog (e.g., 6-methylamino-2,3,5-trimethylquinoxaline) is the primary tool compound, N,3,5-trimethylquinoxalin-6-amine can serve as a less genotoxic control due to its lower mutagenic potency [1]. This allows researchers to decouple the desired target modulation from DNA-damaging effects in cellular assays, enabling a clearer interpretation of biological results.

Qualified Reference Standard

Its well-defined and publicly accessible analytical data (e.g., InChI Key, SMILES, CAS) [2] make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of related quinoxaline impurities or metabolites in complex samples.

Structure-Toxicity Relationship Studies

The established mutagenicity rank order within this compound class [1] positions N,3,5-trimethylquinoxalin-6-amine as a key compound for further, more detailed structure-toxicity relationship studies. It can be used to investigate the specific molecular mechanisms (e.g., DNA adduct formation, metabolic activation pathways) by which methylation pattern influences the genotoxicity of the 6-aminoquinoxaline pharmacophore.

Application
Selection Property
Validation Focus
Quinoxaline inhibitor library synthesis
N6-methyl substitution vector
Methylation-dependent activity profiling
Genotoxicity-controlled comparator research
Reported lower Ames mutagenicity rank
Genotoxicity endpoint differentiation
Analytical reference standard
Validated CAS, InChI, SMILES
HPLC/NMR identity and purity
Methylation-driven genotoxicity studies
Defined class mutagenicity rank
DNA damage mechanism elucidation
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